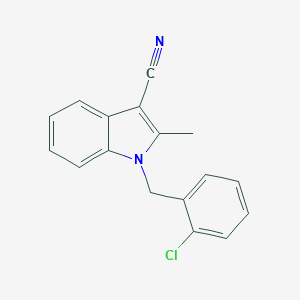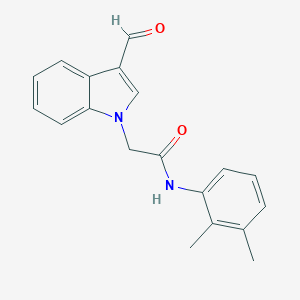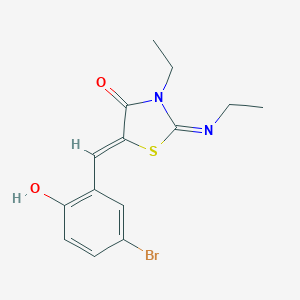![molecular formula C15H12N4O3S B297796 N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B297796.png)
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is not fully understood. However, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has been shown to exhibit biochemical and physiological effects. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane. In addition, this compound has been shown to exhibit fluorescent properties, which makes it a potential candidate for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has advantages and limitations for lab experiments. One of the advantages is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for the development of new drugs. Another advantage is its fluorescent properties, which makes it a potential candidate for the detection of metal ions. One of the limitations is the lack of understanding of its mechanism of action. This compound has not been fully studied, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide. One of the directions is the study of its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for the development of new drugs. Another direction is the study of its fluorescent properties, which makes it a potential candidate for the detection of metal ions. In addition, the mechanism of action of this compound needs to be fully understood to explore its potential applications in various fields.
Méthodes De Synthèse
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide can be synthesized using different methods. One of the methods involves the reaction of 5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide in the presence of N'-(1,3-benzodioxol-5-ylmethylene)amine to form the desired compound. Another method involves the reaction of 5-carboxylic acid with phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide in the presence of N'-(1,3-benzodioxol-5-ylmethylene)amine.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where this compound can be studied for its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide |
|---|---|
Formule moléculaire |
C15H12N4O3S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-9-13(19-4-5-23-15(19)17-9)14(20)18-16-7-10-2-3-11-12(6-10)22-8-21-11/h2-7H,8H2,1H3,(H,18,20)/b16-7+ |
Clé InChI |
FCFWFQIZMIZOKO-FRKPEAEDSA-N |
SMILES isomérique |
CC1=C(N2C=CSC2=N1)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)